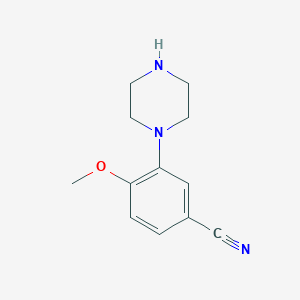
4-Methoxy-3-(piperazin-1-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-3-piperazin-1-ylbenzonitrile is an organic compound that features a benzene ring substituted with a methoxy group, a piperazine ring, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-piperazin-1-ylbenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzonitrile.
Nucleophilic Substitution: The nitrile group is introduced via a nucleophilic substitution reaction, where the piperazine ring is attached to the benzene ring.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 4-methoxy-3-piperazin-1-ylbenzonitrile can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-3-piperazin-1-ylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The piperazine ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require a strong base like sodium hydride and a suitable solvent such as tetrahydrofuran.
Major Products
Oxidation: 4-hydroxy-3-piperazin-1-ylbenzonitrile.
Reduction: 4-methoxy-3-piperazin-1-ylbenzylamine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-methoxy-3-piperazin-1-ylbenzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential antimicrobial and antifungal properties.
Chemical Research: It serves as a precursor in the synthesis of more complex organic molecules and is used in various organic synthesis reactions.
Wirkmechanismus
The mechanism of action of 4-methoxy-3-piperazin-1-ylbenzonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity.
Pathways Involved: It may influence pathways related to serotonin and dopamine, which are critical in regulating mood and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-methoxyphenyl)piperazine-1-carboxylate: Similar in structure but with a carboxylate group instead of a nitrile group.
3-(4-benzylpiperazin-1-yl)benzonitrile: Contains a benzyl group attached to the piperazine ring.
3-(piperazin-1-yl)-1,2-benzothiazole: Features a benzothiazole ring instead of a benzene ring.
Uniqueness
4-methoxy-3-piperazin-1-ylbenzonitrile is unique due to its combination of a methoxy group, a piperazine ring, and a nitrile group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H15N3O |
|---|---|
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
4-methoxy-3-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C12H15N3O/c1-16-12-3-2-10(9-13)8-11(12)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 |
InChI-Schlüssel |
FGXAOQFRWBVXQC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C#N)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


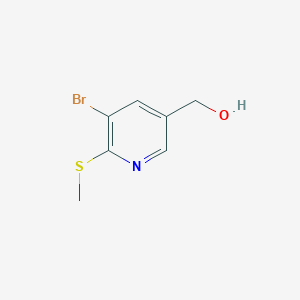

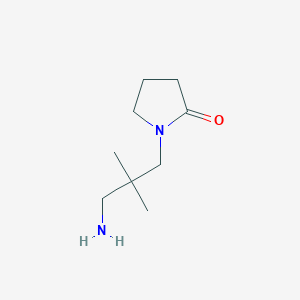
![3-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13869022.png)
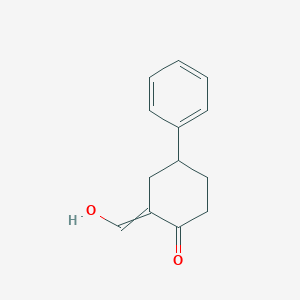
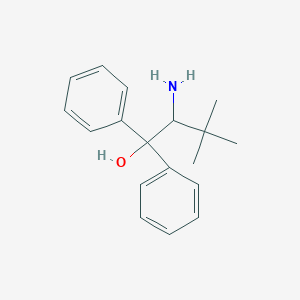
phosphane](/img/structure/B13869044.png)
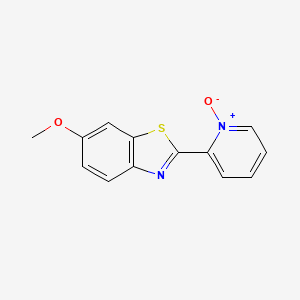
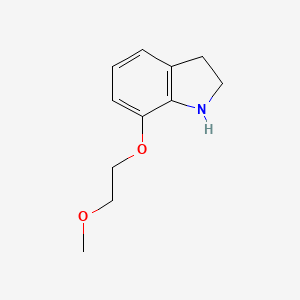
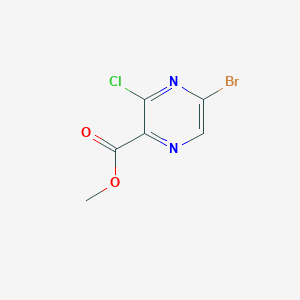
![4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13869080.png)
![1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid](/img/structure/B13869090.png)

![2-nitro-N-[2-(3-pyridinyl)ethyl]aniline](/img/structure/B13869099.png)
